molecular formula C21H24ClN3O4 B2625355 Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-30-3

Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2625355
CAS RN: 868144-30-3
M. Wt: 417.89
InChI Key: SKHYYJXTPYAHFW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential .

Scientific Research Applications

Enzyme Inhibition

  • Pyrimidine derivatives like Isobutyl 5-(4-chlorophenyl) pyrimidine have been studied for their ability to bind to dihydrofolic reductase. This binding is crucial for designing active-site-directed irreversible inhibitors. Research has focused on understanding how bulky groups on the pyrimidine ring affect binding and the effectiveness of these compounds as enzyme inhibitors (Baker, Lourens, & Jordaan, 1967).

Antibacterial and Antifungal Agents

  • Some pyrimidine-6-carboxylic acid derivatives, similar in structure to Isobutyl 5-(4-chlorophenyl) pyrimidine, have been synthesized and evaluated for their inhibitory effects on dihydrofolic reductase and thymidylate synthetase. This research is significant in the context of developing new antibacterial and antifungal agents (Baker & Jordaan, 1965).

Synthesis Methodology

  • Recent advancements include the development of efficient synthesis protocols for pyrano pyrimidine carboxylate derivatives, which are structurally related to Isobutyl 5-(4-chlorophenyl) pyrimidine. These methodologies focus on high yields and greener synthesis approaches, avoiding toxic catalysts and hazardous solvents (Yadav, Lim, Kim, & Jeong, 2021).

Antimicrobial Activity

  • Research has also been conducted on the synthesis and biological evaluation of pyrido(2,3-d)pyrimidine-carboxylate derivatives for antibacterial, antifungal, and antitumor activities. These studies are essential for developing new therapeutic agents with potential antimicrobial properties (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).

Antitumor Agents

  • Pyrimidine derivatives have been explored as potential antitumor agents. Their synthesis and evaluation for inhibitory activities against dihydrofolate reductases, which are key in cancer cell proliferation, underscore their potential as antitumor compounds (Gangjee, Shi, Queener, Barrows, & Kisliuk, 1993).

properties

IUPAC Name

2-methylpropyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHYYJXTPYAHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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